REACTION_CXSMILES
|
[CH2:1]([C:3]1O[C:5](=[O:13])[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2].[CH2:14]([NH2:17])[CH2:15][CH3:16]>>[CH2:1]([C:3]1[N:17]([CH2:14][CH2:15][CH3:16])[C:5](=[O:13])[C:6]2[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:8]=1)[CH3:2]
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Name
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|
Quantity
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541 mg
|
Type
|
reactant
|
Smiles
|
C(C)C=1OC(C2=C(N1)C=CC=C2)=O
|
Name
|
|
Quantity
|
254 μL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (10-40% ethyl acetate-hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC2=CC=CC=C2C(N1CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |